molecular formula C28H20ClN3O6 B1219181 Fluorescein mono-p-guanidinobenzoate CAS No. 83616-10-8

Fluorescein mono-p-guanidinobenzoate

Cat. No.: B1219181
CAS No.: 83616-10-8
M. Wt: 529.9 g/mol
InChI Key: TZOYWBUCJYLOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein mono-p-guanidinobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C28H20ClN3O6 and its molecular weight is 529.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

83616-10-8

Molecular Formula

C28H20ClN3O6

Molecular Weight

529.9 g/mol

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 4-(diaminomethylideneamino)benzoate;hydrochloride

InChI

InChI=1S/C28H19N3O6.ClH/c29-27(30)31-16-7-5-15(6-8-16)25(33)35-18-10-12-22-24(14-18)36-23-13-17(32)9-11-21(23)28(22)20-4-2-1-3-19(20)26(34)37-28;/h1-14,32H,(H4,29,30,31);1H

InChI Key

TZOYWBUCJYLOLT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC(=O)C6=CC=C(C=C6)N=C(N)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC(=O)C6=CC=C(C=C6)N=C(N)N.Cl

Synonyms

fluorescein mono-p-guanidinobenzoate
FMGB-hydrochloride

Origin of Product

United States

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